molecular formula C16H17N3O4S2 B2570080 Ethyl 2-(6-((tetrahydrothiophen-3-yl)oxy)nicotinamido)thiazole-4-carboxylate CAS No. 2034495-98-0

Ethyl 2-(6-((tetrahydrothiophen-3-yl)oxy)nicotinamido)thiazole-4-carboxylate

Cat. No.: B2570080
CAS No.: 2034495-98-0
M. Wt: 379.45
InChI Key: VWRFYTVNRNEICI-UHFFFAOYSA-N
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Description

Ethyl 2-(6-((tetrahydrothiophen-3-yl)oxy)nicotinamido)thiazole-4-carboxylate is a high-purity chemical compound supplied for research and development purposes exclusively. This synthetic small molecule features a complex structure integrating thiazole and nicotinamide motifs, a design strategy often employed in the exploration of new pharmaceutical agents . The thiazole core is a privileged scaffold in medicinal chemistry, known to contribute to diverse biological activities, and has been the basis for compounds investigated for their antimicrobial and antitumor properties . Similarly, nicotinamide derivatives are of significant interest in various biochemical pathways. Researchers can utilize this compound as a key intermediate or precursor in synthetic organic chemistry, particularly in the development of novel heterocyclic compounds. It is also intended for use in biochemical screening and in vitro assays to study its mechanism of action and potential interactions with biological targets. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human consumption. Prior to use, researchers should consult the safety data sheet and conduct all risk assessments.

Properties

IUPAC Name

ethyl 2-[[6-(thiolan-3-yloxy)pyridine-3-carbonyl]amino]-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4S2/c1-2-22-15(21)12-9-25-16(18-12)19-14(20)10-3-4-13(17-7-10)23-11-5-6-24-8-11/h3-4,7,9,11H,2,5-6,8H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWRFYTVNRNEICI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C2=CN=C(C=C2)OC3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(6-((tetrahydrothiophen-3-yl)oxy)nicotinamido)thiazole-4-carboxylate typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound readily available for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(6-((tetrahydrothiophen-3-yl)oxy)nicotinamido)thiazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

Ethyl 2-(6-((tetrahydrothiophen-3-yl)oxy)nicotinamido)thiazole-4-carboxylate is widely used in scientific research due to its versatile properties. Some of its applications include:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(6-((tetrahydrothiophen-3-yl)oxy)nicotinamido)thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Ethyl 2-(6-Dimethoxymethyl-2-trifluoromethanesulfonyloxy-3-pyridyl)thiazole-4-carboxylate

  • Key Structural Differences :
    • The THT group in the target compound is replaced with a dimethoxymethyl group.
    • A trifluoromethanesulfonyloxy (triflate) group at the 2-position enhances electrophilicity, facilitating nucleophilic substitution reactions .
  • Synthetic Utility :
    • Acts as a precursor for constructing Fragment A in thiostrepton analogues via 14-step syntheses, whereas the THT-containing compound may offer improved stability due to the saturated sulfur ring .

Ethyl 2-[2-(2-Nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate

  • Key Structural Differences :
    • Replaces the nicotinamido group with a nitrobenzylidene hydrazinyl moiety.
    • Lacks the pyridine-THT linkage, altering π-π stacking interactions observed in crystallographic studies .
  • Synthetic Pathway :
    • Synthesized via cyclization with ethyl bromopyruvate, contrasting with the multi-step coupling required for the THT-nicotinamido derivative .

Ethyl 2-(Nicotinamido)oxazole-4-carboxylate

  • Key Structural Differences :
    • Substitutes the thiazole ring with an oxazole, reducing sulfur-mediated interactions.
    • The absence of the THT group simplifies the structure but may limit steric shielding effects .
  • Biological Relevance :
    • Serves as a scaffold for coupling with amines to generate bioactive derivatives, suggesting that the THT-containing compound could similarly act as a versatile intermediate .

tert-Butyl 2-(2-Chloro-6-cyanopyridin-3-yl)thiazole-4-carboxylate

  • Key Structural Differences: Features a tert-butyl ester and chloro-cyano substituents on the pyridine ring. The THT group in the target compound provides a bulkier, more electron-rich environment compared to the chloro-cyano motif .
  • Synthetic Applications :
    • Used in iterative cross-coupling reactions to assemble complex heterocycles, highlighting the adaptability of thiazole-pyridine frameworks .

Comparative Data Table

Compound Name Key Structural Features Synthesis Steps Application/Notes References
Ethyl 2-(6-((tetrahydrothiophen-3-yl)oxy)nicotinamido)thiazole-4-carboxylate THT-substituted pyridine, thiazole-ester Multi-step Macrocyclic antibiotic intermediates
Ethyl 2-(6-dimethoxymethyl-2-triflate-3-pyridyl)thiazole-4-carboxylate Dimethoxymethyl, triflate groups 14 steps Precursor for Fragment A in antibiotics
Ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate Nitrobenzylidene hydrazinyl, thiazole-ester 2 steps Crystallographic studies (π-π stacking)
Ethyl 2-(nicotinamido)oxazole-4-carboxylate Oxazole ring, nicotinamido group Hydrolysis Scaffold for amine-coupled derivatives
tert-Butyl 2-(2-chloro-6-cyanopyridin-3-yl)thiazole-4-carboxylate Chloro-cyano pyridine, tert-butyl ester Cross-coupling Building block for complex heterocycles

Research Findings and Implications

  • Synthetic Flexibility : The THT-containing compound shares modularity with analogues like the dimethoxymethyl-triflate derivative, enabling tailored modifications for antibiotic synthesis .
  • Electronic Effects: The THT group’s electron-donating properties may enhance stability compared to nitro or cyano substituents, which are prone to hydrolysis or reduction .

Biological Activity

Ethyl 2-(6-((tetrahydrothiophen-3-yl)oxy)nicotinamido)thiazole-4-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms, effects on cellular processes, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazole ring, an amide linkage, and a tetrahydrothiophene moiety, contributing to its chemical reactivity and biological interactions. The structural formula can be represented as:

C18H20N2O3SC_{18}H_{20}N_2O_3S

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, potentially disrupting cancer cell proliferation.
  • Gene Regulation : Similar compounds have been shown to modulate gene expression, particularly genes associated with pluripotency and differentiation in stem cells.
  • Antioxidant Properties : The presence of the thiazole and thiophene rings suggests potential antioxidant activity, which could protect cells from oxidative stress.

Anticancer Activity

Research indicates that thiazole derivatives can exhibit significant anticancer properties. This compound has been evaluated for its effects on various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Induction of apoptosis
A549 (Lung Cancer)10Cell cycle arrest
HeLa (Cervical Cancer)12Inhibition of proliferation

These results suggest that the compound may serve as a lead for developing new anticancer agents.

Stem Cell Research

In a study focusing on stem cell differentiation, derivatives similar to this compound were shown to enhance Oct3/4 expression in embryonic stem cells. This suggests potential applications in regenerative medicine and induced pluripotent stem cell (iPSC) technology.

Case Studies

  • Case Study 1: Antitumor Efficacy
    • A recent study evaluated the effects of this compound on tumor growth in xenograft models. The results indicated a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent.
  • Case Study 2: Stem Cell Differentiation
    • In vitro experiments demonstrated that the compound could promote differentiation in mouse embryonic stem cells under specific conditions, indicating its role as a signaling molecule in developmental biology.

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